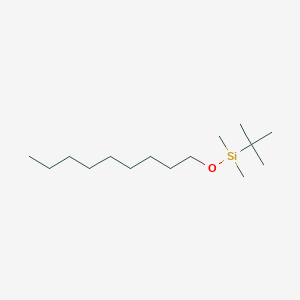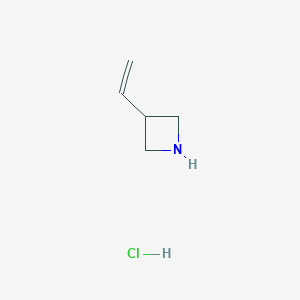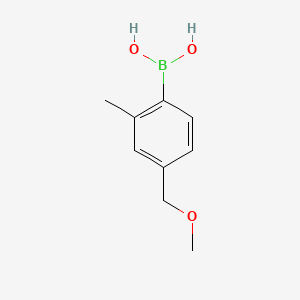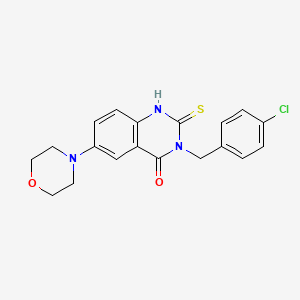
2,3-Bis(methylthio)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(methylthio)thiophene is a sulfur-containing heterocyclic compound with the molecular formula C6H8S3 It is a derivative of thiophene, characterized by the presence of two methylthio groups attached to the 2 and 3 positions of the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(methylthio)thiophene typically involves the reaction of thiophene derivatives with methylthiolating agents. One common method is the reaction of 2,3-dibromothiophene with sodium methylthiolate in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Bis(methylthio)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous ether or tetrahydrofuran.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,3-Bis(methylthio)thiophene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is used in the study of sulfur-containing biomolecules and their interactions.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(methylthio)thiophene involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its ability to undergo electrophilic substitution allows it to interact with nucleophilic sites in biological molecules, potentially affecting enzyme activity and protein function .
Comparación Con Compuestos Similares
- 2,5-Bis(methylthio)thiophene
- 2,3,4-Tris(methylthio)thiophene
- 2,3,5-Tris(methylthio)thiophene
Comparison: 2,3-Bis(methylthio)thiophene is unique due to the specific positioning of the methylthio groups, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C6H8S3 |
|---|---|
Peso molecular |
176.3 g/mol |
Nombre IUPAC |
2,3-bis(methylsulfanyl)thiophene |
InChI |
InChI=1S/C6H8S3/c1-7-5-3-4-9-6(5)8-2/h3-4H,1-2H3 |
Clave InChI |
USJYCAAEMUTEQS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(SC=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Isobutyl-3-methyl-2,4-dioxo-6-(quinolin-4-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B14029587.png)



![1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14029622.png)





![2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14029680.png)

